![molecular formula C15H14N2O2S B2438544 N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1219842-17-7](/img/structure/B2438544.png)

N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

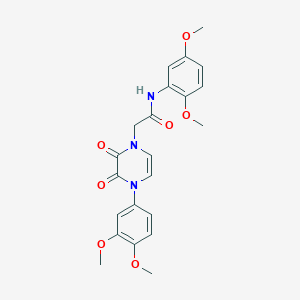

N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide, also known as FPTQ, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. FPTQ has been shown to inhibit the activity of protein kinases, which play a critical role in the regulation of cell growth and division.

Scientific Research Applications

- N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide serves as a valuable precursor in drug synthesis. Specifically, it contributes to the production of (S)-1-(furan-2-yl)propan-1-ol (also denoted as (S)-2 ). This chiral heterocyclic alcohol finds applications in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

- The compound is synthesized via asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst. Remarkably, this process achieves high optical purity, with >99% conversion, >99% enantiomeric excess (ee), and 96% yield. On a gram scale, it efficiently produces enantiopure (S)-2 .

- Research has explored the inhibitory effects of this compound. Low doses of N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide exhibit dose-dependent inhibition of monophenolase enzymes, while higher doses significantly increase enzyme activity .

- Novel derivatives of this compound have been investigated for herbicidal properties. For instance, Compound 6q demonstrates good herbicidal activity against target weeds, including Digitaria sanguinalis, Amaranthus retroflexus, and Arabidopsis thaliana .

- 1-(Furan-2-yl)propan-1-ol can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). The mobile phase typically contains acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility) .

- The biocatalytic synthesis of (S)-2 using Lactobacillus paracasei BD101 represents an environmentally friendly approach. It offers a productive method for producing chiral alcohols using biocatalysts, emphasizing sustainability and efficiency .

Drug Precursor and Synthesis

Enzyme Inhibition Studies

Herbicidal Activity

Analytical Chemistry

Green Chemistry and Biocatalysis

properties

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-10(9-11-5-4-8-19-11)16-14(18)15-17-12-6-2-3-7-13(12)20-15/h2-8,10H,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEOYPDEBMWPEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2438461.png)

![4-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2438463.png)

![(Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2438465.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2438469.png)

![2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2438473.png)

![(Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2438475.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2438479.png)

![Ethyl 5-(4-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438480.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2438482.png)